(7-Hydroxynaphthalen-2-yl)boronic acid
Overview
Description
(7-Hydroxynaphthalen-2-yl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a naphthalene ring with a hydroxyl group at the 7th position
Scientific Research Applications
(7-Hydroxynaphthalen-2-yl)boronic acid has a wide range of applications in scientific research:
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Boronic acids, including “(7-Hydroxynaphthalen-2-yl)boronic acid”, are increasingly being utilized in diverse areas of research . Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . Future research may focus on expanding these applications and exploring new ones.
Mechanism of Action
Target of Action
The primary targets of (7-Hydroxynaphthalen-2-yl)boronic acid are tyrosine and phosphoinositide kinases . These kinases play a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and metabolism. They are often targeted in the development of cancer drugs .
Mode of Action
This compound interacts with its targets through a process known as Suzuki–Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound, such as this compound, with a halide or pseudohalide under the action of a palladium catalyst . The process is known for its mild and functional group tolerant reaction conditions .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction affects various biochemical pathways. It enables the formation of carbon-carbon bonds, a fundamental process in organic synthesis . The reaction can lead to the formation of complex organic compounds, including those involved in various cellular processes.
Pharmacokinetics
Boronic acids are generally known for their stability and ease of preparation . These properties can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic compounds, including potential inhibitors for tyrosine and phosphoinositide kinases . These inhibitors can interfere with the activity of these kinases, potentially leading to the inhibition of cancer cell growth and proliferation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and is typically performed under mild conditions . Additionally, the stability of boronic acids can be influenced by factors such as temperature and the presence of moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Hydroxynaphthalen-2-yl)boronic acid typically involves the reaction of 7-hydroxy-2-naphthaldehyde with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
(7-Hydroxynaphthalen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The boronic acid group can be reduced to form a boronate ester.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield 7-naphthaldehyde, while reduction of the boronic acid group can produce a boronate ester .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the naphthalene ring.
(6-Hydroxynaphthalen-2-yl)boronic acid: Similar structure with the hydroxyl group at the 6th position.
4-Boronophenylalanine: Contains a boronic acid group attached to an amino acid.
Uniqueness
(7-Hydroxynaphthalen-2-yl)boronic acid is unique due to the specific positioning of the hydroxyl group on the naphthalene ring, which can influence its reactivity and interaction with other molecules. This unique structure allows for specific applications in biological imaging and enzyme inhibition that may not be achievable with other boronic acids .
Properties
IUPAC Name |
(7-hydroxynaphthalen-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BO3/c12-10-4-2-7-1-3-9(11(13)14)5-8(7)6-10/h1-6,12-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWUEPMDFICBJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CC(=C2)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626439 | |
Record name | (7-Hydroxynaphthalen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151169-72-1 | |
Record name | (7-Hydroxynaphthalen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (7-hydroxynaphthalen-2-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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